

A Technical Guide to Azido-PEG4-NHS Ester: Properties, Applications, and Protocols

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Compound of Interest

Compound Name: Azido-PEG4-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Azido-PEG4-NHS ester**, a heterobifunctional crosslinker integral to advancements in bioconjugation, diagnostics, and therapeutic delivery systems. Its unique structure, combining a primary amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide group via a flexible polyethylene glycol (PEG) spacer, offers significant advantages for researchers in molecular biology and drug development.

Core Molecular Attributes

Azido-PEG4-NHS ester is a versatile reagent designed for the covalent modification of biomolecules.^[1] The NHS ester end reacts efficiently with primary amines, such as the lysine residues on proteins, while the terminal azide group is available for subsequent "click chemistry" reactions.^{[2][3]} The hydrophilic PEG4 spacer enhances the solubility of the conjugate in aqueous media, reduces steric hindrance, and can minimize immunogenicity.^{[1][2][4]}

A summary of the key quantitative data for **Azido-PEG4-NHS ester** is presented below.

Property	Value	References
Molecular Formula	C15H24N4O8	[2][5][6]
Molecular Weight	388.38 g/mol (also cited as 388.4 and 388.37)	[2][3][4][5][6][7]
CAS Number	944251-24-5	[2][3][4]
Purity	>90% - >98% (Varies by supplier)	[2][3][6]
Appearance	Colorless to slightly yellow oil or solid/viscous liquid	[3][4][5]
Solubility	Soluble in DMSO, DMF, DCM, Chloroform, THF, Acetonitrile	[2][3][7]
Storage Temperature	-20°C	[2][4]

Applications in Research and Drug Development

The dual reactivity of **Azido-PEG4-NHS ester** makes it a powerful tool in several key areas:

- **Bioconjugation:** It is widely used to link proteins, antibodies, or peptides to other molecules or surfaces. The azide group's ability to participate in click chemistry reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for highly specific and efficient ligation.[2][4][8]
- **Drug Delivery Systems:** This linker is employed to create advanced drug delivery vehicles, including antibody-drug conjugates (ADCs). By attaching therapeutic agents to targeting moieties, it helps enhance the solubility, stability, and pharmacokinetic profile of the drug.[8]
- **Diagnostics and Imaging:** In diagnostics, **Azido-PEG4-NHS ester** can be used to label biomolecules for imaging or detection assays, facilitating the development of sensitive tools for identifying disease markers.[8]
- **Surface Modification:** The NHS ester can react with amine-functionalized surfaces, allowing for the immobilization of azide-tagged biomolecules for various bio-assay and sensor applications.[3]

- Polymer Chemistry: It serves as a building block for creating functionalized polymers with applications in tissue engineering and regenerative medicine.[8]

Experimental Protocols and Methodologies

The use of **Azido-PEG4-NHS ester** typically involves a two-step reaction process. Below is a generalized protocol for the labeling of a protein and subsequent conjugation.

Step 1: Amine Labeling with Azido-PEG4-NHS Ester

This step involves the reaction of the NHS ester with primary amines on the target molecule.

Materials:

- Protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.
- **Azido-PEG4-NHS ester**.
- Anhydrous DMSO or DMF to dissolve the linker.
- Desalting column for purification.

Protocol:

- Dissolve the Linker: Prepare a stock solution of **Azido-PEG4-NHS ester** in anhydrous DMSO or DMF immediately before use.
- Reaction Setup: Add a molar excess of the dissolved **Azido-PEG4-NHS ester** to the protein solution. The optimal molar ratio (typically 5- to 20-fold excess) should be determined empirically for each specific protein.
- Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. The NHS ester is susceptible to hydrolysis, so prolonged reaction times in aqueous buffers should be avoided.
- Purification: Remove the excess, unreacted linker and by-products using a desalting column or dialysis against the appropriate buffer. The resulting product is an azide-modified protein.

Step 2: Bioorthogonal "Click" Chemistry Conjugation

The azide-modified protein can now be conjugated to a molecule containing a terminal alkyne or a strained cyclooctyne.

Materials:

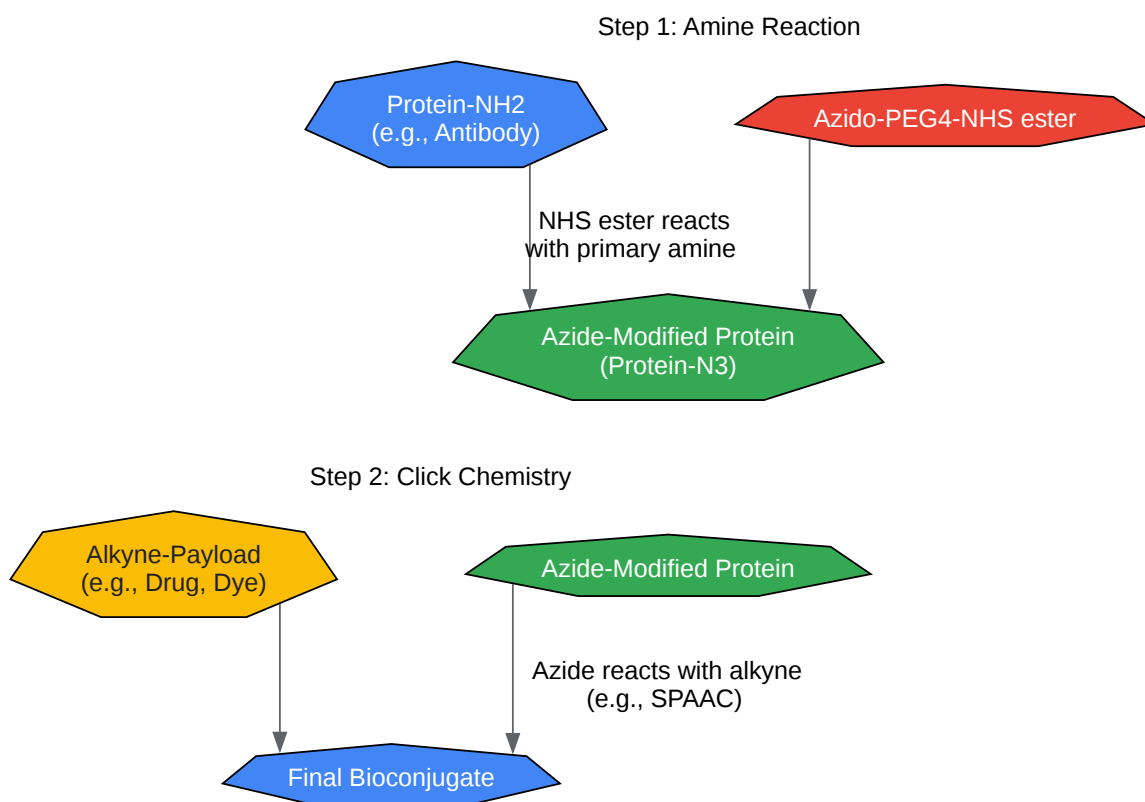
- Azide-modified protein from Step 1.
- Alkyne- or DBCO/BCN-functionalized molecule (e.g., a drug, a fluorescent dye, a biotin tag).
- For CuAAC: A copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
- For SPAAC (Copper-free click chemistry): No catalyst is required.

Protocol (Example using SPAAC):

- Reaction Setup: Mix the azide-modified protein with a molar excess of the strained cyclooctyne-containing molecule in a suitable buffer.
- Incubation: Allow the reaction to proceed for 1 to 12 hours at room temperature or 4°C. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.
- Final Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).

Visualizing the Workflow

The following diagrams illustrate the chemical reactions and a typical experimental workflow involving **Azido-PEG4-NHS ester**.



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Caption: Bioconjugation pathway using **Azido-PEG4-NHS ester**.



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Caption: Experimental workflow for protein conjugation.

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